2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide
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Overview
Description
2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid and a halogenated quinoline derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an amine, such as 4-methoxyaniline, under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while substitution could lead to halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)quinoline-4-carboxamide: Lacks the methoxyphenyl group.
N-(4-methoxyphenyl)quinoline-4-carboxamide: Lacks the furan ring.
2-(furan-2-yl)-N-phenylquinoline-4-carboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of both the furan and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c1-25-15-10-8-14(9-11-15)22-21(24)17-13-19(20-7-4-12-26-20)23-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,22,24) |
InChI Key |
BOPDHGRHKGHMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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